2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride
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Overview
Description
2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C18H29ClN2O3 It is known for its unique structure, which includes a benzamide core substituted with ethoxy groups and a pyrrolidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-ethyl-2-pyrrolidinylmethylamine to form the benzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide
- 2,6-Diethoxy-N-[(1-methyl-2-pyrrolidinyl)methyl]benzamide
- 2,6-Diethoxy-N-[(1-ethyl-2-piperidinyl)methyl]benzamide
Uniqueness
2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride is unique due to its specific substitution pattern and the presence of both ethoxy groups and a pyrrolidinylmethyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82935-28-2 |
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Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2,6-diethoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-4-20-12-8-9-14(20)13-19-18(21)17-15(22-5-2)10-7-11-16(17)23-6-3;/h7,10-11,14H,4-6,8-9,12-13H2,1-3H3,(H,19,21);1H |
InChI Key |
FOIDWHDIXHGIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OCC)OCC.Cl |
Origin of Product |
United States |
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